7,8-Dihydro-5H-pyrrolo[1,2-a]azepin-9(6H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5,6,7,8-tetrahydropyrrolo[1,2-a]azepin-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-9-5-1-2-6-10-7-3-4-8(9)10/h3-4,7H,1-2,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJMQCSQGXDGII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=CC=C2C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Profile of 7,8 Dihydro 5h Pyrrolo 1,2 a Azepin 9 6h One
Given the absence of specific experimental data, the chemical profile of 7,8-Dihydro-5H-pyrrolo[1,2-a]azepin-9(6H)-one must be predicted based on its structure.
Molecular Structure and Properties
The compound features a saturated seven-membered azepine ring fused to a pyrrole (B145914) ring. The fusion occurs between the nitrogen and the alpha-carbon of the pyrrole, creating a bridgehead nitrogen. The structure contains a carbonyl group (ketone) at position 9 of the azepine ring.
| Property | Predicted Value |
| Molecular Formula | C₉H₁₁NO |
| Molecular Weight | 149.19 g/mol |
| General Class | Bicyclic Lactam |
| Key Functional Groups | Amide (lactam), Ketone |
| Hydrogen Bond Acceptors | 2 (Oxygen and Nitrogen) |
| Hydrogen Bond Donors | 0 |
Note: These properties are calculated based on the chemical structure and have not been experimentally verified from peer-reviewed literature.
Spectroscopic Data (Hypothetical)
While no published spectra are available, one can predict the key features that would be observed:
¹H NMR: Signals would be expected for the protons on the pyrrole ring and the methylene (B1212753) groups of the saturated portion of the azepine ring. The protons adjacent to the nitrogen and the carbonyl group would show characteristic downfield shifts.
¹³C NMR: Resonances for the carbonyl carbon (likely >170 ppm), the carbons of the pyrrole ring, and the aliphatic carbons of the seven-membered ring would be present.
IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the lactam carbonyl would be a prominent feature, typically in the range of 1650-1690 cm⁻¹.
Synthesis and Reactivity
There are no specific synthetic procedures published for 7,8-Dihydro-5H-pyrrolo[1,2-a]azepin-9(6H)-one. However, general methods for constructing the pyrrolo[1,2-a]azepine skeleton provide a blueprint for potential synthetic routes.
Potential Synthetic Strategies
One plausible approach would involve the cyclization of a proline derivative. For instance, a suitably functionalized proline precursor could undergo a ring-closing reaction, such as an intramolecular acylation or a Beckmann rearrangement of an appropriate oxime, to form the seven-membered ring.
Another strategy could involve a tandem reaction of a pyrrole (B145914) derivative with an alkynone, a method that has been successfully used to create substituted pyrrolo[1,2-a]azepines. rsc.org Furthermore, intramolecular cross-coupling reactions have been employed to synthesize complex, fused pyrrolo[1,2-a]azepinone systems and could potentially be adapted. mdpi.com
Anticipated Reactivity
The reactivity of this compound would be dictated by its functional groups: the lactam and the ketone.
Lactam: The amide bond of the lactam could be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring-opening. The nitrogen atom could potentially be alkylated.
Ketone: The carbonyl group could undergo typical ketone reactions, such as reduction to an alcohol or reaction with nucleophiles like Grignard reagents. The adjacent methylene (B1212753) protons may exhibit some acidity, allowing for enolate formation and subsequent alpha-functionalization.
Applications and Future Directions
The absence of dedicated research means there are no established applications for 7,8-Dihydro-5H-pyrrolo[1,2-a]azepin-9(6H)-one. However, the prevalence of the broader pyrroloazepinone scaffold in bioactive molecules suggests that this compound could be a valuable target for drug discovery programs.
Potential as a Scaffold in Medicinal Chemistry
Many fused nitrogen heterocycles serve as core structures for developing therapeutic agents. nih.gov Derivatives of the related pyrrolo[1,2-a]pyrazine-1,4-dione have been identified as having antioxidant properties. frontiersin.org Given that indole-based azepinones show activity as kinase inhibitors, it is plausible that this compound could serve as a starting point for the synthesis of novel bioactive compounds.
Future Research
The most crucial next step is the development of a reliable and efficient synthesis for this compound. Once a synthetic route is established, the compound can be fully characterized using modern spectroscopic techniques. Following this, investigations into its fundamental reactivity and its potential as a scaffold for creating a library of derivatives for biological screening would be logical and valuable pursuits. This foundational work is essential to unlock any potential this under-explored molecule may hold.
Computational and Theoretical Investigations of 7,8 Dihydro 5h Pyrrolo 1,2 a Azepin 9 6h One Systems
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental tools for investigating the electronic properties and reactivity of molecules like 7,8-Dihydro-5H-pyrrolo[1,2-a]azepin-9(6H)-one. acs.orgnih.gov DFT methods provide a balance between computational cost and accuracy, making them suitable for studying the electronic structure of complex heterocyclic systems. nih.govresearchgate.net These calculations can elucidate the distribution of electrons within the molecule, which is key to understanding its chemical behavior.
Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical stability and reactivity of a molecule. researchgate.net A smaller gap generally indicates higher reactivity. Furthermore, Molecular Electrostatic Potential (ESP) maps can be generated to visualize the charge distribution and predict sites susceptible to electrophilic or nucleophilic attack. acs.org
Reactivity descriptors such as chemical potential (µ), hardness (η), and electrophilicity (ω) can be calculated to quantify the molecule's reactivity. longdom.org These parameters help in predicting how the molecule will interact with other chemical species, guiding the design of new reactions and the prediction of potential biological targets. For instance, DFT calculations have been successfully used to study the adsorption properties and bonding mechanisms of various N-heterocycles on surfaces and their interactions with biological molecules. longdom.orgresearchgate.net
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound This table is illustrative and represents typical data obtained from DFT calculations.
| Property | Calculated Value | Significance |
|---|---|---|
| EHOMO (eV) | -6.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO (eV) | -1.2 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (eV) | 5.3 | Indicates chemical stability and reactivity. |
| Dipole Moment (Debye) | 3.8 | Measures the polarity of the molecule. |
| Electronegativity (χ) | 3.85 | Global reactivity descriptor. |
| Chemical Hardness (η) | 2.65 | Measures resistance to change in electron distribution. |
Mechanistic Pathway Elucidation via Transition State Theory
Understanding the mechanism of chemical reactions is crucial for optimizing reaction conditions and designing efficient synthetic routes to complex molecules like pyrrolo[1,2-a]azepines. rsc.orgamanote.com Transition State Theory (TST) provides a framework for analyzing reaction rates and pathways by examining the properties of the transition state—the highest energy point along the reaction coordinate. wikipedia.orgwikipedia.org
Computational methods, often in conjunction with DFT, can be used to locate and characterize the geometry and energy of transition states for proposed reaction steps. wikipedia.org By calculating the energy barrier (activation energy) associated with each possible pathway, chemists can predict the most likely mechanism. This approach is invaluable for elucidating the formation of fused heterocyclic systems where multiple reaction pathways may compete. researchgate.netairo.co.in
For the synthesis of the this compound core, computational studies can help rationalize the regioselectivity and stereoselectivity observed in cyclization reactions. rsc.org For example, in intramolecular cyclization reactions, theoretical calculations can determine the activation energies for different ring-closing possibilities, thereby explaining the observed product distribution. researchgate.net Such insights are critical for developing novel synthetic strategies and scaling up chemical production. nih.gov
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of a molecule are critical determinants of its biological activity and physical properties. For a bicyclic system like this compound, which possesses a non-planar and relatively flexible seven-membered ring fused to a five-membered ring, understanding its conformational landscape is essential. uci.edulibretexts.org
Conformational analysis involves identifying the stable, low-energy conformations of a molecule. Computational methods can systematically explore the potential energy surface to locate these conformers. nih.gov For bicyclic lactams, these studies can reveal the preferred puckering of the rings and the orientation of substituents, which can influence receptor binding. nih.govresearchgate.net
Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time. mdpi.com By simulating the movements of atoms and molecules, MD can reveal how this compound and its derivatives behave in different environments, such as in solution or when bound to a biological target like a protein. These simulations can highlight key intermolecular interactions, conformational changes upon binding, and the stability of the ligand-protein complex. researchgate.netmdpi.com For example, MD simulations have been used to validate docking results and explore the dynamic behavior of ligands within protein active sites. mdpi.com
Table 2: Typical Parameters and Insights from a Molecular Dynamics Simulation This table provides an example of data and interpretations derived from MD simulations.
| Parameter | Typical Output/Analysis | Insight Gained |
|---|---|---|
| Root Mean Square Deviation (RMSD) | Plot of RMSD vs. time | Assesses the stability of the protein-ligand complex over the simulation time. |
| Root Mean Square Fluctuation (RMSF) | Plot of RMSF per residue | Identifies flexible regions of the protein and ligand. |
| Hydrogen Bond Analysis | Number and duration of hydrogen bonds | Reveals key hydrogen bonding interactions that stabilize the complex. |
| Binding Free Energy (MM/PBSA, MM/GBSA) | Calculated energy value (kcal/mol) | Estimates the strength of the protein-ligand interaction. |
In Silico Structure-Activity Relationship (SAR) Studies through Molecular Modeling
Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. nih.gov In silico SAR, using molecular modeling techniques like molecular docking, is a cornerstone of modern drug discovery. mdpi.comderpharmachemica.com These methods are used to predict how derivatives of a core scaffold, such as pyrrolo[1,2-a]azepine, might interact with a specific biological target. nih.govnih.gov
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. nih.gov This method allows researchers to screen virtual libraries of compounds against a target of interest. For derivatives of this compound, docking studies can predict binding affinities and binding modes within a protein's active site. nih.gov This information is invaluable for identifying which structural modifications are likely to enhance potency and selectivity. For instance, docking studies on novel pyrrolo[1,2-a]azepine derivatives identified key interactions within the active site of cyclin-dependent kinase 2 (CDK2), guiding the design of potent anticancer agents. nih.gov
These in silico approaches accelerate the design-make-test-analyze cycle by prioritizing the synthesis of compounds with the highest probability of success, saving time and resources. nih.govcsmres.co.uk
Biological Activities and Mechanistic Studies of 7,8 Dihydro 5h Pyrrolo 1,2 a Azepin 9 6h One Analogues in Vitro and Cellular Level
Antimicrobial Activity Investigations (Antibacterial, Antifungal)
Derivatives of the broader pyrrolo-azepine and related fused heterocyclic families have demonstrated notable antimicrobial properties. Investigations into structurally related 5H-imidazo[1,2-a]azepine quaternary salts, which share a similar bicyclic core, have shown that these compounds can exhibit significant antibacterial and antifungal activity. nih.govnih.gov
A study on novel 3-aryl-5H-imidazo[1,2-a]azepine quaternary salts found that 15 out of 18 synthesized compounds displayed both antibacterial and antifungal properties. nih.govnih.gov One particular derivative, a 3-biphenyl-4-yl-1-(4-ethylphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide, showed significant activity against Staphylococcus aureus, Cryptococcus neoformans, and Candida albicans. nih.gov These quaternary ammonium compounds are thought to act by disrupting the permeability of microbial cell membranes. nih.gov
Another class of related compounds, pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro derivatives isolated from marine bacteria, has shown potent activity against multidrug-resistant Staphylococcus aureus (MDRSA). rsc.orgnih.gov One such compound exhibited a minimum inhibitory concentration (MIC) of 15 ± 0.172 mg/L and a minimum bactericidal concentration (MBC) of 20 ± 0.072 mg/L against MDRSA. rsc.org Similarly, a pyrrolo[1,2-a]pyrazine-1,4-dione derivative from Bacillus cereus was identified as an effective antifungal agent against the soil-borne fungus Sclerotium bataticola. ekb.eg
The antifungal potential of these heterocyclic systems is further highlighted by studies on pyrrolo[1,2-a]pyrazines, which showed a robust effect against six Candida species, including multidrug-resistant strains. mdpi.com
Table 1: Antimicrobial Activity of Selected Pyrrolo[1,2-a]azepine Analogues and Related Compounds
| Compound Class | Test Organism | Activity (MIC) | Reference |
| 5H-Imidazo[1,2-a]azepine Quaternary Salts | Various Bacteria & Fungi | Up to 4 µg/mL | nih.gov |
| Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro | Multidrug-resistant S. aureus | 15 ± 0.172 mg/L | rsc.org |
| Dihydropyrrolo[2,1-a]isoquinoline Chalcone | E. coli | 40 µg/mL | doaj.org |
| Dihydropyrrolo[2,1-a]isoquinoline Chalcone | B. mycoides | 60 µg/mL | doaj.org |
Anticancer and Cytotoxicity Studies in Defined Cell Lines
Analogues of 7,8-Dihydro-5H-pyrrolo[1,2-a]azepin-9(6H)-one have been extensively evaluated for their anticancer and cytotoxic effects against various human cancer cell lines.
A novel series of pyrrolo[1,2-a]azepine derivatives demonstrated significant antitumor activity against liver (HepG2), breast (MCF7), and colon (HCT116) cancer cell lines. nih.gov Notably, two compounds from this series were found to be more potent than the standard drug doxorubicin against HepG2 cells, with IC50 values of 4 nM and 1.6 nM, compared to 10.8 nM for doxorubicin. nih.gov Another derivative in the same study was the most potent against MCF7 cells (IC50 of 10.7 nM), while a different analogue showed the highest potency against the HCT116 cell line (IC50 of 21.1 nM). nih.gov
In a separate study, pyrrolo[1,2-a]azepines coupled with benzothiazole and fluorinated aryl thiourea scaffolds were investigated as cytotoxic agents against human ovarian cancer (SK-OV-3), cervical cancer (HeLa), colon adenocarcinoma (HT-29), and non-small-cell lung carcinoma (A549) cell lines. eurekaselect.com The results indicated that the presence and position of fluorine atoms on the thiourea moiety played a crucial role in their efficacy. eurekaselect.com
Furthermore, related structures such as pyrrolo[1,2-a]quinoxalines have also been synthesized and tested for their ability to inhibit the proliferation of human leukemic cell lines (K562, U937) and a breast cancer cell line (MCF7). nih.gov One derivative inhibited K562 cell proliferation with an IC50 of 4.5 µM, while another inhibited U937 and MCF7 cells with IC50 values of 5 µM and 8 µM, respectively. nih.gov The structurally similar pyrrolo-1,5-benzoxazepines (PBOXs) are another class of compounds that induce apoptosis and cell cycle arrest across a wide range of cancer cell lines. nih.gov
Table 2: Cytotoxicity of Pyrrolo[1,2-a]azepine Analogues in Cancer Cell Lines
| Compound ID/Class | Cell Line | Activity (IC50) | Reference |
| Pyrrolo[1,2-a]azepine Derivative 3 | HepG2 (Liver) | 4 nM | nih.gov |
| Pyrrolo[1,2-a]azepine Derivative 6 | HepG2 (Liver) | 1.6 nM | nih.gov |
| Pyrrolo[1,2-a]azepine Derivative 5b | MCF7 (Breast) | 10.7 nM | nih.gov |
| Pyrrolo[1,2-a]azepine Derivative 6 | HCT116 (Colon) | 21.1 nM | nih.gov |
| Pyrrolo[1,2-a]quinoxaline 1a | K562 (Leukemia) | 4.5 µM | nih.gov |
| Pyrrolo[1,2-a]quinoxaline 1h | U937 (Leukemia) | 5 µM | nih.gov |
| Pyrrolo[1,2-a]quinoxaline 1h | MCF7 (Breast) | 8 µM | nih.gov |
Enzyme Inhibition Profiling (e.g., Kinases, other molecular targets)
The pyrrolo[1,2-a]azepinone scaffold and its isosteres are of significant interest for their ability to inhibit various enzymes, particularly protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.
A novel series of pyrrolo[1,2-a]pyrazinones were identified as inhibitors of PIM kinase isoforms, with initial hits showing IC50 values in the low micromolar range. nih.gov Rational optimization led to a compound that proved to be a potent and highly selective PIM kinase inhibitor. nih.gov Similarly, pyrrolo[1,2-a]azepine derivatives were docked into the active site of cyclin-dependent kinase 2 (CDK2), suggesting their potential as inhibitors of this key cell cycle regulator. nih.gov
Other related heterocyclic systems have also shown potent kinase inhibitory activity. Pyrrolo[2,3-d]pyrimidine derivatives have been investigated as multi-targeted kinase inhibitors, with one compound showing significant inhibition of EGFR, Her2, VEGFR2, and CDK2, with IC50 values ranging from 40 to 204 nM. mdpi.com Pyrrolo[1,2-a]quinoxaline analogues have been developed as potential inhibitors of Akt kinase, a key enzyme in tumor cell survival. nih.gov Additionally, a series of 6,7-dihydro-5H-pyrrolo[1,2-b] nih.govnih.goveurekaselect.comtriazole derivatives were reported as potent inhibitors of receptor-interacting protein kinase 1 (RIPK1), a key mediator of necroptosis. nih.gov
Beyond kinases, substituted pyrrolo[1,2-a] nih.govnih.goveurekaselect.comtriazolo-(triazino-)[c]quinazolines have been identified as a promising class of lipoxygenase (LOX) inhibitors, with their activity dependent on lipophilicity and the presence of donor-acceptor fragments. zsmu.edu.ua
Cellular Target Identification and Pathway Modulation
Research into this compound analogues has begun to elucidate their cellular targets and the pathways they modulate to exert their biological effects. The anticancer activity of these compounds is often linked to their ability to induce programmed cell death (apoptosis) and interfere with the cell division cycle.
For instance, the potent pyrrolo[2,3-d]pyrimidine kinase inhibitor, compound 5k, was found to induce cell cycle arrest and apoptosis in HepG2 cells. mdpi.com This was accompanied by a significant increase in the levels of pro-apoptotic proteins such as caspase-3 and Bax, along with the downregulation of the anti-apoptotic protein Bcl-2. mdpi.com
The pyrrolo-1,5-benzoxazepines (PBOXs), which are structurally related, are known to target tubulin, a key component of the cellular cytoskeleton. nih.gov By disrupting tubulin polymerization, these compounds induce cell cycle arrest, primarily at the G2/M phase, and trigger apoptosis. nih.gov Their mechanism of action also involves the activation of JNK (c-Jun N-terminal kinase), a critical mediator of PBOX-induced cell death that leads to the phosphorylation and inactivation of Bcl-2. nih.gov Furthermore, some lamellarin analogues, which contain a pyrrolo[2,1-a]isoquinoline core, are known to directly interfere with mitochondria to trigger cancer cell death. nih.gov
Receptor Binding and Ligand-Target Interaction Analysis (In Vitro)
To understand the molecular basis of their biological activity, in silico molecular docking and interaction analyses have been performed on several pyrrolo[1,2-a]azepine analogues and related compounds. These studies provide insights into how these ligands might bind to the active sites of their target enzymes.
In a study of pyrrolo[1,2-a]azepine derivatives with anticancer activity, docking simulations were performed against cyclin-dependent kinase 2 (CDK2). nih.gov The results showed that the novel compounds had a lower binding score energy than the reference ligand, indicating a potentially strong interaction with the enzyme's active site. nih.gov
Molecular docking of a potent necroptosis inhibitor, a 6,7-dihydro-5H-pyrrolo[1,2-b] nih.govnih.goveurekaselect.comtriazole derivative, revealed that it effectively occupied an allosteric hydrophobic pocket of the target enzyme RIPK1. nih.gov The model showed two critical hydrogen bonds with the amino acid residue ASP156, and hydrophobic interactions involving the pyrrolo-triazole ring. nih.gov
For antifungal analogues, docking studies suggest that their activity may be mediated through the inhibition of 14α-demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis. researchgate.net The most active compounds in one study demonstrated the highest binding energy scores when docked into the CYP51 active site. researchgate.net
Structure-Activity Relationships (SAR) in Biological Contexts
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For analogues of this compound, several SAR studies have provided valuable insights.
In the context of antimicrobial activity, studies on 5H-imidazo[1,2-a]azepine derivatives showed that the nature and position of substituents on the aryl ring significantly impact potency. For example, the presence of a 3,4-dichloro substitution on the aryl ring was beneficial for the activity of some related imidazole derivatives but had a negative effect on the 5H-imidazo[1,2-a]azepine series. nih.gov
For anticancer activity, the substitution pattern on the pyrrolo[1,2-a]azepine core is critical. In one series, a 2-(2-chloro-acetylamino) group was found to be optimal for activity against the HCT116 colon cancer cell line, while a 2-benzoylamino derivative was most potent against MCF7 breast cancer cells. nih.gov In another study of pyrrolo[1,2-a]azepines coupled with thiourea scaffolds, the number and position of fluorine atoms on the thiourea unit were shown to significantly influence the biological profile. eurekaselect.com
Regarding enzyme inhibition, SAR studies on pyrrolo-1,5-benzoxazepines identified specific structural features that enhance apoptotic potential. A 2-naphthyl system at one position and an acetyl ester or dimethylaminocarbamoyl group at another were found to be favorable for activity. nih.gov For RIPK1 inhibitors, the introduction of a fluorine substituent at a specific position on the 6,7-dihydro-5H-pyrrolo[1,2-b] nih.govnih.goveurekaselect.comtriazole moiety enhanced activity by over 100-fold, likely due to additional van der Waals interactions with the enzyme. nih.gov
Applications of the Pyrroloazepinone Scaffold in Chemical Sciences
Development as Chemical Probes for Biological Systems
The pyrroloazepinone scaffold and its close analogues, such as indoloazepinones, have been identified as promising pharmacophores for the development of agents that can probe biological systems, particularly in the context of cancer research. The inherent biological activity of these compounds makes them valuable starting points for designing chemical probes to investigate specific cellular pathways.
A notable study reported the synthesis and biological evaluation of a series of novel pyrroloazepinone and indoloazepinone oximes derived from the marine natural product hymenialdisine. nih.gov Several of these compounds demonstrated significant growth inhibition activity against four different human cancer cell lines. nih.gov This anti-proliferative activity suggests that the scaffold could be modified to create probes for studying cell cycle regulation and other cancer-related mechanisms. Although the tested compounds did not significantly inhibit cyclin-dependent kinase 2 (CDK2), their activity profile indicates potential for interaction with other biological targets. nih.gov
The structure-activity relationships (SAR) established for these azepinone derivatives have highlighted key features that contribute to their anti-cancer effects, paving the way for the rational design of new therapeutic leads and biological probes. nih.gov Similarly, indoloazepinone scaffolds, which are structurally analogous to pyrroloazepinones, are recognized as promising anticancer compounds. acs.orgacs.org Their potential to inhibit protein kinases and cytokines has positioned them as valuable frameworks for developing treatments for conditions like Alzheimer's disease and cancer. acs.org
The development of these scaffolds as chemical probes is predicated on their demonstrated biological effects. By incorporating reporter groups (e.g., fluorescent tags or affinity labels) onto the core structure, researchers can potentially visualize, identify, and validate the molecular targets responsible for the observed bioactivity.
Table 1: Anti-proliferative Activity of Pyrroloazepinone Analogues This table is representative of findings in the field and is for illustrative purposes.
| Compound Type | Target Cell Lines | Observed Effect | Potential Application as Probe |
|---|---|---|---|
| Pyrroloazepinone Oximes | Human Cancer Cell Lines | Growth Inhibition | Probing cancer cell proliferation pathways |
| Indoloazepinone Derivatives | Various Cancer Cells | Protein Kinase Inhibition | Investigating kinase signaling cascades |
| Indoloazepinone Analogues | N/A | Cytokine Inhibition | Studying inflammatory and immune responses |
Utility as Building Blocks in Complex Molecule Synthesis
The pyrrolo[1,2-a]azepinone scaffold is a valuable and versatile building block in synthetic organic chemistry, enabling the construction of more intricate and often biologically significant molecules. Its rigid, bicyclic structure provides a well-defined three-dimensional framework that can be elaborated upon to access diverse chemical space.
Several synthetic methodologies have been developed to construct and functionalize the pyrroloazepinone core. For instance, novel methods for the selective synthesis of pyrrolo[1,2-a]azepines from pyrrole (B145914) derivatives and alkynones have been reported, showcasing an efficient way to assemble the core structure. rsc.org Research has also focused on the synthesis of derivatives such as 5,6,7,8-tetrahydro-9H-pyrrolo[1,2-a]azepine-9-carboxylic acid, which introduces a functional handle for further chemical modifications. researchgate.net
The scaffold serves as a key intermediate in the synthesis of complex, multi-ring systems. Gold(I)-catalyzed cascade reactions have been employed to convert linear precursors into pyrrolo[1,2-a]azepine-type alkaloids, demonstrating the utility of the scaffold in accessing natural product-like structures. researchgate.net Furthermore, synthetic strategies have been devised to create pentacyclic pyrrolo- and pyrido[1,2-a]xanthene[1,9-de]azepines, where the azepine ring is a crucial component of the final complex architecture. nih.gov
The development of late-stage functionalization strategies, particularly for the more complex indoloazepinone analogues, highlights the scaffold's importance. Methods involving sequential photochemical and photocatalytic reactions allow for the rapid synthesis of diverse indoloazepinones from simpler precursors. acs.orgacs.org This approach, where the indole (B1671886) or pyrrole ring is constructed late in the synthesis, allows for greater diversification and the introduction of various functional groups onto the aromatic portion of the molecule. acs.orgacs.org
Table 2: Synthetic Strategies Involving the Pyrroloazepinone Scaffold
| Synthetic Method | Precursors | Resulting Structure | Significance |
|---|---|---|---|
| Tandem Reactions rsc.org | Pyrrole derivatives and alkynones | Pyrrolo[1,2-a]azepines | Efficient assembly of the core scaffold |
| Gold(I)-Catalyzed Cascade researchgate.net | Linear N-alkenyl/alkynyl N-sulfonyl 1-aminobut-3-yn-2-ones | Pyrrolo[1,2-a]azepine-type alkaloids | Access to complex natural product analogues |
| Sequential Photo-reactions acs.orgacs.org | Dichloromaleimides and anilines | Diversely functionalized indoloazepinones | Versatile late-stage diversification of the scaffold |
| Intramolecular Cyclization nih.gov | γ-methylene lactam derivatives | Pentacyclic xanthene[1,9-de]azepines | Construction of complex, multi-ring systems |
Contributions to Advanced Materials Science
Based on available scientific literature, the application of the 7,8-Dihydro-5H-pyrrolo[1,2-a]azepin-9(6H)-one compound or the broader pyrroloazepinone scaffold in the field of advanced materials science is not a well-documented area of research. Current studies have predominantly focused on the biological and synthetic aspects of these molecules.
Role in Organocatalysis or Ligand Design for Metal Catalysis
The current body of research does not indicate a significant role for the this compound scaffold in the fields of organocatalysis or as a ligand for metal-catalyzed reactions. While metal catalysts are sometimes used in the synthesis of these heterocyclic systems, the scaffold itself has not been prominently featured as a catalytic or directing agent. nih.gov
Future Perspectives and Research Challenges in Pyrroloazepinone Chemistry
Emerging Synthetic Strategies and Methodological Advancements
The construction of the pyrrolo[1,2-a]azepinone core, a seven-membered heterocyclic system, presents unique synthetic challenges. Traditional methods often involve multi-step sequences that can be inefficient. However, recent advancements in synthetic organic chemistry offer promising new routes to this and related scaffolds, focusing on efficiency, selectivity, and sustainability.
Photochemical and Photocatalytic Reactions: A significant methodological advancement is the use of sequential photo-induced reactions. For instance, a strategy for the rapid synthesis of related indoloazepinones employs a photochemical [5+2] cycloaddition followed by a photoredox-catalyzed dechlorinative indole (B1671886) formation. nih.govacs.org This approach allows for the late-stage construction of the fused aromatic ring system, which is highly advantageous for creating a diverse library of derivatives for structure-activity relationship (SAR) studies. nih.govacs.org This strategy could be adapted for the pyrrole (B145914) counterpart, enabling more versatile and efficient access to novel 7,8-Dihydro-5H-pyrrolo[1,2-a]azepin-9(6H)-one derivatives.
Catalyst-Driven Cyclizations: Modern catalytic methods are proving instrumental in constructing fused azepine rings. One notable example is the Rh(II)-catalyzed cyclopropanation/1-aza-Cope rearrangement of dienyltriazoles, which provides fused dihydroazepine derivatives with high diastereoselectivity. nih.gov Control over the catalyst can even switch the regioselectivity of the reaction, as seen in Au/Pt-catalyzed reactions that can selectively yield either pyrrolopyridinones or pyrroloazepinones. researchgate.net The exploration of inexpensive and environmentally benign catalysts, such as zinc complexes in multicomponent reactions, further aligns with the principles of green chemistry. researchgate.net
Flow Chemistry: Continuous flow chemistry is emerging as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs), including complex heterocyclic systems. researchgate.netnih.gov This technology offers enhanced control over reaction parameters, improved safety, and better scalability compared to traditional batch processes. nih.gov The integration of multicomponent reactions with continuous flow platforms is a particularly promising strategy for the green and efficient synthesis of complex molecules like pyrroloazepinones. researchgate.net
| Synthetic Strategy | Key Features | Potential Advantages for Pyrroloazepinone Synthesis |
| Photocatalysis | Uses light to drive chemical reactions; enables late-stage functionalization. | Increased molecular diversity; access to novel derivatives. nih.govacs.org |
| Catalyst-Driven Rearrangements | Employs transition metals (e.g., Rh, Au, Pt) to facilitate complex bond formations. | High stereoselectivity and regioselectivity; efficient ring construction. nih.govresearchgate.net |
| Multicomponent Reactions (MCRs) | Combines three or more reactants in a single step to form a complex product. | High atom economy; reduced waste and reaction time. researchgate.net |
| Flow Chemistry | Reactions are performed in a continuously flowing stream rather than a batch. | Improved scalability, safety, and process control. researchgate.netnih.gov |
Untapped Biological Target Identification and Validation
Derivatives of the broader pyrroloazepinone and related fused-azepinone families have shown promise against a variety of biological targets, suggesting a rich field for future investigation for this compound.
Anticancer Activity and Kinase Inhibition: A significant area of interest is oncology. Novel pyrrolo[1,2-a]azepine derivatives have demonstrated potent, broad-spectrum anticancer activity against liver, breast, and colon cancer cell lines, with some compounds showing higher potency than the standard drug doxorubicin. nih.gov The mechanism of action is often linked to the inhibition of protein kinases, which are crucial regulators of cell cycle progression. nih.gov For example, docking studies have suggested that these compounds can effectively interact with the active site of cyclin-dependent kinase 2 (CDK2). nih.gov The pyrrolo[1,2-a]azepine scaffold, similar to other privileged structures like pyrazolo[3,4-d]pyrimidines, can act as a bioisostere of the adenine (B156593) ring of ATP, allowing it to bind to the hinge region of kinase active sites. acs.org This opens up avenues to explore a wide range of oncogenic kinases as potential targets.
Neuroprotective and Anti-Inflammatory Potential: There is growing evidence that fused heterocyclic compounds possess neuroprotective properties. For instance, certain pyrrolo[3,4-d]pyridazinone derivatives, which are selective cyclooxygenase-2 (COX-2) inhibitors, have been shown to mitigate the effects of lipopolysaccharide-induced neuroinflammation in neuron-like cells. researchgate.net They demonstrated an ability to reduce oxidative stress, decrease DNA damage, and improve neuronal features. researchgate.net Given that neuroinflammation is implicated in neurodegenerative diseases like Alzheimer's, this presents a compelling, yet largely untapped, therapeutic area for pyrroloazepinone derivatives. researchgate.net
Antimicrobial Applications: The search for new antimicrobial agents is a global health priority. Structurally related compounds, such as 5H-imidazo[1,2-a]azepine quaternary salts, have exhibited significant antibacterial and antifungal activity. mdpi.comnih.gov This suggests that the this compound core could be a valuable scaffold for developing new anti-infective agents.
| Potential Therapeutic Area | Potential Molecular Targets | Supporting Evidence from Related Scaffolds |
| Oncology | Cyclin-Dependent Kinases (e.g., CDK2), other protein kinases. nih.gov | Pyrrolo[1,2-a]azepine derivatives show potent cytotoxicity against various cancer cell lines. nih.goveurekaselect.com |
| Neurodegenerative Diseases | Cyclooxygenase-2 (COX-2), other inflammation-related enzymes. researchgate.net | Related pyridazinone derivatives reduce neuroinflammation and oxidative stress. researchgate.net |
| Infectious Diseases | Bacterial and fungal cellular targets. | Imidazo[1,2-a]azepine salts show broad-spectrum antimicrobial activity. mdpi.comnih.gov |
Advanced Computational Approaches for Predictive Design
In silico methods are becoming indispensable in modern drug discovery, enabling the rational design and optimization of new therapeutic agents. For the pyrroloazepinone scaffold, these computational tools offer a pathway to accelerate research and focus synthetic efforts on the most promising candidates.
Molecular Docking and Virtual Screening: Molecular docking is a powerful technique to predict the binding orientation of a small molecule to its macromolecular target. This has been successfully applied to pyrrolo[1,2-a]azepine derivatives to understand their interaction with protein kinases like CDK2. nih.gov Such studies can elucidate key binding interactions and guide the design of more potent and selective inhibitors. Furthermore, large compound libraries can be virtually screened against validated biological targets to identify new hits with the pyrroloazepinone core, saving significant time and resources compared to high-throughput experimental screening. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a statistical method used to correlate the chemical structure of compounds with their biological activity. For various heterocyclic systems, 2D and 3D-QSAR models have been developed to predict antiproliferative activity. acs.orgunibo.it These models can identify the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that govern a compound's potency. By establishing a robust QSAR model for a series of this compound derivatives, researchers can predict the activity of novel, unsynthesized analogs, thereby prioritizing synthetic targets.
Pharmacophore Modeling and ADMET Prediction: Pharmacophore models define the essential three-dimensional arrangement of features that a molecule must possess to be active at a specific biological target. These models can be used to design new molecules with improved activity or to search databases for existing compounds that fit the model. researchgate.net In conjunction with design, in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial. nih.gov Early assessment of these properties helps to identify candidates with favorable drug-like profiles and avoid costly late-stage failures in the drug development pipeline. nih.gov
Challenges in Scalable Synthesis and Derivatization
While novel synthetic methods are being developed in academic labs, translating these into a robust, safe, and cost-effective large-scale process suitable for industrial production presents significant challenges.
Process Optimization and Robustness: A key challenge in active pharmaceutical ingredient (API) process development is ensuring the synthesis is robust and reproducible on a large scale. researchgate.netpowdersystems.com Reactions that work well on a milligram scale may face issues with heat transfer, mixing, and impurity profiles when scaled up to kilograms. powdersystems.com For multi-step syntheses of complex heterocycles like pyrroloazepinones, each step must be rigorously optimized to maximize yield and purity, and to define critical process parameters. researchgate.net
Green Chemistry and Sustainability: The pharmaceutical industry is increasingly focused on developing greener and more sustainable manufacturing processes. unibo.it This involves minimizing waste, using less hazardous solvents and reagents, and improving energy efficiency. unibo.it For pyrroloazepinone synthesis, this means moving away from stoichiometric reagents and exploring catalytic, atom-economical reactions. The adoption of continuous flow manufacturing can be a key enabler for greener synthesis by reducing solvent usage and improving energy efficiency. researchgate.net
Handling of Energetic or Hazardous Reagents: Some synthetic routes for nitrogen-containing heterocycles may involve energetic materials like azides or highly reactive intermediates. pharmtech.com Ensuring the safe handling and control of such reagents on a large scale is a critical challenge that requires careful process design and engineering controls. pharmtech.com
Interdisciplinary Research Opportunities for Pyrroloazepinone Derivatives
The unique structural and electronic properties of the pyrroloazepinone scaffold open up research avenues beyond traditional medicinal chemistry, fostering collaboration across different scientific disciplines.
Agricultural Chemistry: There is a pressing need for new herbicides and pesticides with novel modes of action to combat growing resistance. youtube.com Intriguingly, indoloazepinone analogues, structurally very similar to pyrroloazepinones, have recently shown promise as potential crop protectants due to their antiviral, fungicidal, and insecticidal activities. acs.org This suggests that derivatives of this compound could be explored as a new class of agrochemicals, creating an interdisciplinary bridge between pharmaceutical and agricultural research.
Chemical Biology and Molecular Probes: Pyrroloazepinone derivatives with potent and selective activity against a specific biological target, such as a protein kinase, could be developed into valuable chemical probes. These tools are essential for dissecting complex biological pathways and validating new drug targets. By attaching fluorescent tags or other reporter groups to the scaffold, researchers can create molecular probes to visualize the localization and dynamics of their target proteins within living cells.
Materials Science: Fused nitrogen-rich heterocyclic systems are being investigated as frameworks for advanced materials. researchgate.net Their rigid structures and electronic properties can be tuned for applications in organic electronics or as energetic materials. researchgate.net While this is a nascent area for the pyrroloazepinone core, its unique topology could offer novel properties, inviting collaboration between synthetic chemists and materials scientists.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 7,8-Dihydro-5H-pyrrolo[1,2-a]azepin-9(6H)-one, and what key intermediates should be monitored?
- Methodological Answer : Multi-step synthesis typically involves cyclization and alkylation reactions. For analogous pyrroloazepinones, intermediates such as 1-amino-2-methyl derivatives (e.g., 6a,b in ) are critical. Crystallization from dioxane or similar solvents is recommended for purification . Monitoring via thin-layer chromatography (TLC) or HPLC at each step ensures intermediate stability and reaction progress.
Q. How can researchers optimize purification methods for this compound to achieve >95% purity?
- Methodological Answer : Recrystallization using solvents like dioxane or ethanol, combined with gradient HPLC (C18 columns, acetonitrile/water mobile phase), is effective. Impurity profiling using reference standards (e.g., EP-grade impurities in ) ensures calibration accuracy. For polar byproducts, silica gel column chromatography with ethyl acetate/hexane gradients is advised .
Q. What spectroscopic techniques are critical for characterizing the structure of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while H/C NMR identifies ring junction protons and carbonyl groups. IR spectroscopy verifies lactam C=O stretches (~1680–1720 cm). For stereochemical analysis, NOESY or X-ray crystallography (if crystals are obtainable) is recommended .
Q. What safety protocols are essential when handling intermediates in the synthesis of this compound?
- Methodological Answer : Lab-specific safety exams (100% score required per ) and adherence to Chemical Hygiene Plans are mandatory. Use fume hoods for volatile intermediates (e.g., methyl iodide in ). Safety Data Sheets (SDS) for reagents like dioxane must be reviewed for toxicity and flammability risks .
Advanced Research Questions
Q. How can computational reaction path search methods improve the synthesis efficiency of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediates, reducing trial-and-error experimentation. ICReDD’s integrated approach () combines computation with experimental validation to narrow reaction conditions (e.g., solvent polarity, temperature) and optimize yields .
Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. computational predictions) for this compound?
- Methodological Answer : Cross-validate experimental NMR shifts with computational tools (e.g., ACD/Labs or Gaussian). For discrepancies, replicate synthesis to confirm structural integrity. Factorial design ( ) isolates variables (e.g., solvent purity, reaction time) affecting spectral outcomes. Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
Q. How to design a factorial experiment to assess solvent and catalyst effects on the compound’s yield?
- Methodological Answer : Apply a 2 factorial design ( ) with factors like solvent polarity (dioxane vs. DMF), catalyst loading (0.5–2.0 mol%), and temperature (25–80°C). Response surface methodology (RSM) models interactions between variables. ANOVA identifies significant factors, reducing required trials by 50–70% .
Q. How can chemical software integrate experimental data with computational models for reaction optimization?
- Methodological Answer : Tools like Schrödinger’s Maestro or Gaussian simulate reaction pathways, while lab informatics platforms ( ) manage experimental data. Machine learning algorithms correlate synthesis conditions (e.g., pH, stoichiometry) with yield/purity. Virtual screening predicts optimal catalysts (e.g., Pd/C vs. Raney Ni) before lab testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
